N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide
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Overview
Description
N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and significant role in drug discovery processes
Preparation Methods
The synthesis of N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being explored for its potential use in developing new therapeutic agents.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide can be compared with other pyrimidine derivatives such as:
N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine: Known for its antimicrobial activity.
N-(4-hydroxypyrimidin-5-yl)benzamides: Used in the synthesis of oxazolo[5,4-d]pyrimidines with various biological activities
Properties
CAS No. |
918662-89-2 |
---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(5-cyano-2-morpholin-4-ylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C16H15N5O2/c17-10-13-11-18-16(21-6-8-23-9-7-21)20-14(13)19-15(22)12-4-2-1-3-5-12/h1-5,11H,6-9H2,(H,18,19,20,22) |
InChI Key |
WYSHOMJBHMDFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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